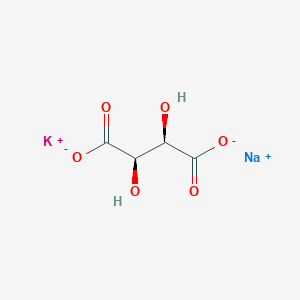

Potassium sodium tartrate

C4H4KNaO6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H4KNaO6

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SOLUBLE IN HOT WATER

Insol in alcohol

SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Potassium sodium tartrate, commonly known as Rochelle salt, is a double salt derived from tartaric acid. Its chemical formula is . This compound appears as colorless to white crystalline powder and possesses a slightly saline taste, with a pH range of 6.5 to 8.5 . First synthesized in 1672 by Pierre Seignette, it has since found numerous applications across various fields due to its unique properties, including high solubility in water and piezoelectric characteristics .

Potassium sodium tartrate exhibits several biological activities, notably in the realm of enzyme catalysis and protein crystallization. It serves as a stabilizing agent for proteins during crystallization processes, which is crucial for structural biology studies. The compound's ability to form complexes with metal ions enhances its effectiveness in various biochemical applications . Additionally, it has been shown to have antioxidant properties when used in certain biological assays, contributing to its utility in research settings .

The synthesis of potassium sodium tartrate can be performed through the following steps:

- Preparation of Sodium Carbonate:

- Heat sodium bicarbonate at increasing temperatures (65°C to 230°C) until it converts to sodium carbonate.

- Reaction with Potassium Bitartrate:

Potassium sodium tartrate has diverse applications across various industries:

- Food Industry: Used as a leavening agent and stabilizer in baked goods and dairy products.

- Pharmaceuticals: Acts as a reagent in protein crystallization studies and drug development.

- Electronics: Utilized in piezoelectric devices due to its piezoelectric properties.

- Chemical Industry: Functions as a reducing agent in silver plating and gas purification processes .

Potassium sodium tartrate shares similarities with several other compounds derived from tartaric acid or related structures. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Potassium Bitartrate | Used as a food additive; less soluble than potassium sodium tartrate. | |

| Sodium Tartrate | Soluble; used primarily in laboratory settings. | |

| Calcium Tartrate | Less soluble; used in dietary supplements. | |

| Ammonium Tartrate | Soluble; used in analytical chemistry. |

Uniqueness of Potassium Sodium Tartrate

Potassium sodium tartrate is unique due to its dual cationic nature (both potassium and sodium), which enhances its solubility and stability compared to other tartaric acid derivatives. Its piezoelectric properties further distinguish it from similar compounds, making it particularly valuable in electronic applications . Additionally, its role as a reducing agent in silver plating processes adds to its versatility across multiple industries .

| Property | Value |

|---|---|

| Molecular Formula (Anhydrous) | C₄H₄KNaO₆ |

| Molecular Formula (Tetrahydrate) | C₄H₁₂KNaO₁₀ (KNaC₄H₄O₆·4H₂O) |

| Molecular Formula (Trihydrate) | C₄H₁₀KNaO₉ (KNaC₄H₄O₆·3H₂O) |

| Molecular Weight (Anhydrous) | 210.16 g/mol |

| Molecular Weight (Tetrahydrate) | 282.22 g/mol |

| Molecular Weight (Trihydrate) | 264.20 g/mol |

The tartrate molecule in potassium sodium tartrate has a unique structural arrangement where the carbon chain lies approximately in a single plane [16]. Each half of the molecule, consisting of the C(OH)-COOH groups, also lies in a plane that is inclined at an angle of approximately 60° to the plane of the carbon atoms [16]. This three-dimensional configuration contributes to the compound's distinctive crystalline properties and its ability to form stable hydrates [7].

Crystalline Structure Analysis

Space Group and Symmetry Properties

Potassium sodium tartrate tetrahydrate crystallizes in the orthorhombic crystal system with the space group P2₁2₁2 [8] [16]. This space group is characterized by three perpendicular two-fold screw axes, which generate the symmetry operations of the crystal structure [19]. The general positions in this space group are expressed by the following set of coordinates [8]:

(x, y, z)

(x̄, ȳ, z)

(½ + x, ½ - y, z̄)

(½ - x, ½ + y, z̄)

The special positions (on the twofold axes) are [19]:

(a) (0, 0, z) (½, 0, z̄)

(b) (0, ½, z) (½, ½, z̄)

This non-centrosymmetric space group is consistent with the optical activity of potassium sodium tartrate, which is derived from the chirality of the tartrate molecule [16]. The crystal structure lacks a center of symmetry, which is a prerequisite for the piezoelectric properties exhibited by this compound [2] [7].

Unit Cell Parameters

The unit cell of potassium sodium tartrate tetrahydrate has been determined through X-ray diffraction studies [7] [8]. The unit cell parameters are as follows:

Table 2: Crystalline Structure Parameters of Potassium Sodium Tartrate Tetrahydrate

| Property | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2 |

| Unit Cell Parameters (a) | 11.93 Å |

| Unit Cell Parameters (b) | 14.30 Å |

| Unit Cell Parameters (c) | 6.17 Å |

| Z (molecules per unit cell) | 4 |

The unit cell contains four formula units (Z = 4) of potassium sodium tartrate tetrahydrate [8]. The dimensions of the unit cell reflect the packing arrangement of the tartrate molecules, potassium and sodium ions, and water molecules within the crystal lattice [16]. These parameters have been determined with high precision through Fourier and Patterson methods of X-ray crystallography [7].

Molecular Arrangements and Bonding Patterns

The molecular arrangement in potassium sodium tartrate tetrahydrate involves complex coordination patterns between the tartrate anions, metal cations, and water molecules [16]. The potassium and sodium ions are arranged in sheets perpendicular to the b-axis of the unit cell [19]. The tartrate molecules are bonded to these metal ions both directly and through the medium of water molecules, forming an intricate three-dimensional network [7].

The sodium ions in the structure have a coordination number of six, with their coordination sphere consisting of two oxygen atoms from carboxylate groups, one hydroxyl oxygen, and three water molecules [16]. The average sodium-oxygen bond length is approximately 2.39 Å [16].

Potassium ions occupy two distinct positions in the crystal structure with different coordination environments [19]. The potassium ion at position 1 has a coordination number of four to six, bonding with two oxygen atoms from carboxylate groups and two water molecules, with potassium-oxygen distances ranging from 2.79 to 3.01 Å [16]. The potassium ion at position 2 has a higher coordination number of eight, interacting with two carboxylate oxygens, two hydroxyl groups, and four water molecules [16].

Table 6: Bond Lengths in Potassium Sodium Tartrate

| Bond Type | Bond Length (Å) |

|---|---|

| C-C | 1.52-1.58 |

| C-O (carboxyl) | 1.15-1.36 |

| C-OH (hydroxyl) | 1.40-1.51 |

| Na-O | 2.39 (average) |

| K-O | 2.79-3.01 |

| O-H (water) | ~0.96 |

The water molecules in the crystal structure play a crucial role in stabilizing the overall arrangement through hydrogen bonding [7]. They form a network of hydrogen bonds with the hydroxyl and carboxylate groups of the tartrate molecules as well as with other water molecules [16]. This hydrogen bonding network contributes significantly to the stability of the tetrahydrate form and influences the compound's physical properties [7] [16].

Table 8: Molecular Arrangement Characteristics in Potassium Sodium Tartrate

| Structural Feature | Description |

|---|---|

| Tartrate Molecule Orientation | Lies in three planes |

| Carbon Chain Arrangement | Carbon atoms lie in a single plane |

| C(OH)-COOH Group Orientation | Each half of molecule inclined at 60° to carbon plane |

| Metal Ion Distribution | Positive ions arranged in sheets perpendicular to b-axis |

| Water Molecule Role | Coordinates metal ions and forms hydrogen bond network |

Polymorphic Forms and Phase Transitions

Potassium sodium tartrate exhibits interesting phase transition behavior, particularly in its tetrahydrate form [25]. The compound undergoes reversible phase transitions between paraelectric and ferroelectric states at specific temperature ranges [22]. These phase transitions are of significant scientific interest due to the associated changes in dielectric and piezoelectric properties [7].

At temperatures below -18°C, potassium sodium tartrate tetrahydrate exists in a low-temperature paraelectric phase [25]. Between approximately -18°C and +24°C, it transitions to a ferroelectric phase characterized by spontaneous polarization along the a-axis of the crystal [22] [25]. Above +24°C, the compound reverts to a high-temperature paraelectric phase [25].

Table 9: Phase Transition Properties of Potassium Sodium Tartrate

| Temperature Range | Phase | Structural Characteristics |

|---|---|---|

| Below -18°C | Low-temperature paraelectric phase | Ordered structure with specific K⁺ positions |

| -18°C to +24°C | Ferroelectric phase | Exhibits piezoelectric properties, polarization along a-axis |

| Above +24°C | High-temperature paraelectric phase | Similar to low-temperature phase but with different thermal parameters |

Recent research suggests that the low-temperature and high-temperature paraelectric phases may not be fundamentally different structures but rather the same phase at different temperatures with varying thermal parameters [25]. The phase transitions are associated with subtle changes in the positions and thermal motion of certain atoms, particularly the potassium ions [22] [25].

The ferroelectric behavior of potassium sodium tartrate is related to the arrangement of dipoles within the crystal structure [7]. A possible explanation for this behavior involves the reversal of continuous chains of carboxyl-water-water dipoles within the structure [7]. The anisotropic displacement parameters of the potassium atoms, particularly K1, indicate a dynamic disorder that plays a role in the phase transition mechanism [25].

Hydration States

Tetrahydrate Structure (KNaC₄H₄O₆·4H₂O)

The tetrahydrate form of potassium sodium tartrate (KNaC₄H₄O₆·4H₂O) is the most common and stable hydration state at room temperature [5] [12]. This form appears as colorless monoclinic crystals with a density of approximately 1.79 g/cm³ [26]. The tetrahydrate structure contains four water molecules per formula unit, which are integral to the crystal lattice and coordination environment of the metal ions [16].

In the tetrahydrate structure, water molecules serve multiple functions [7]. They coordinate with sodium and potassium ions, completing their coordination spheres, and form an extensive hydrogen bonding network throughout the crystal [16]. This hydrogen bonding contributes significantly to the stability of the tetrahydrate form under ambient conditions [7].

The tetrahydrate form has a melting point of approximately 70-80°C and is highly soluble in water, with a solubility of about 630 g/L at 20°C [12] [26]. It is insoluble in ethanol [26]. The pH of an aqueous solution of potassium sodium tartrate tetrahydrate typically ranges from 5.5 to 8.5 [11].

Table 3: Physical Properties of Potassium Sodium Tartrate

| Property | Value |

|---|---|

| Appearance | Colorless monoclinic crystals |

| Density | 1.79 g/cm³ |

| Melting Point (Tetrahydrate) | 70-80°C |

| Decomposition Temperature | >100°C |

| pH (Aqueous Solution) | 5.5-8.5 |

| Water Solubility (20°C) | 630 g/L |

Anhydrous Form Properties

The anhydrous form of potassium sodium tartrate (KNaC₄H₄O₆) is obtained by complete dehydration of the tetrahydrate form at temperatures above 215°C [5] [13]. This form has a molecular weight of 210.16 g/mol, significantly lower than that of the tetrahydrate form due to the absence of water molecules [10] [13].

The anhydrous form has different physical and chemical properties compared to the hydrated forms [13]. It is more hygroscopic and tends to absorb moisture from the air to revert to hydrated states [5]. The crystal structure of the anhydrous form differs from that of the tetrahydrate, as the removal of water molecules necessitates a rearrangement of the coordination environment around the metal ions [13] [22].

Without the stabilizing effect of water molecules in the crystal lattice, the anhydrous form exhibits different solubility characteristics and thermal stability [13]. The boiling point of the anhydrous form is reported to be around 220°C, at which point it begins to decompose [26].

Dehydration Behavior and Mechanisms

The dehydration of potassium sodium tartrate tetrahydrate occurs in multiple stages as temperature increases [24]. This stepwise dehydration process has been studied using thermal analysis techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) [24].

The dehydration process begins at approximately 60°C with the partial loss of crystal water [5]. At around 100°C, three water molecules are lost, resulting in the formation of a monohydrate intermediate [24]. Complete dehydration occurs at approximately 215°C, yielding the anhydrous form [5]. Further heating above 220°C leads to decomposition of the compound [26].

Table 5: Dehydration Behavior of Potassium Sodium Tartrate Tetrahydrate

| Temperature Range | Dehydration Process |

|---|---|

| Room temperature | Stable tetrahydrate form |

| 60°C | Partial loss of crystal water begins |

| 100°C | Loss of 3 water molecules |

| 215°C | Complete loss of crystal water (anhydrous form) |

| >220°C | Decomposition |

The mechanism of dehydration involves the breaking of hydrogen bonds and the rearrangement of the coordination environment around the metal ions [14] [24]. As water molecules are removed from the crystal lattice, the structure undergoes significant changes to accommodate the new coordination geometry [14]. This process may involve the formation of intermediate hydration states, such as the trihydrate (KNaC₄H₄O₆·3H₂O) with a molecular weight of 264.20 g/mol [6] [14].

Research on similar tartrate compounds suggests that the dehydration process involves both surface dehydration and bulk structural reorganization [14]. The initial dehydration occurs at the crystal surfaces, representing water losses from a layer of approximately 10 μm thickness [14]. This is followed by recrystallization to the structure of the anhydrous product, which occurs at a limited number of sites that act as seed crystals for further structural transformation [14].

Physical Description

Color/Form

CRYSTALS ARE OFTEN COATED WITH WHITE POWDER

Boiling Point

Density

Melting Point

90-100 °C

UNII

Other CAS

15490-42-3

147-79-5

Associated Chemicals

Wikipedia

Drug Warnings

Use Classification

SEQUESTRANT; -> JECFA Functional Classes

Cosmetics -> Buffering

Methods of Manufacturing

BY REACTING DOUBLE MOLAR PORTION OF POTASSIUM BITARTRATE WITH HOT SOLN OF SODIUM CARBONATE.

General Manufacturing Information

INCOMPATIBILITIES: /INCOMPATIBLE WITH/ ACIDS, CALCIUM OR LEAD SALTS, MAGNESIUM SULFATE, SILVER NITRATE. /SODIUM POTASSIUM TARTRATE TETRAHYDRATE/

INCOMPATIBILITIES: ACIDS CAUSE PRECIPITATION OF POTASSIUM BITARTRATE. MAGNESIUM SULFATE AND CALCIUM SALTS PRODUCE A PRECIPITATE.

A salt of L(+)-tartaric acid

Analytic Laboratory Methods

NIOSH Method: 7300. Analyte: Sodium. Matrix: Air. Procedure: Inductively coupled argon plasma, atomic emission spectroscopy. For sodium this method has an estimated detection limit of 10 ng/ml sample. The precision/RSD and the recovery are not determined. Applicability: The working range of this method is 0.005 to 2.0 mg/cu m for each element in a 500 liter air sample. Interferences: Spectral interferences. /Sodium/

NIOSH Method 173. Analyte: Potassium. Matrix: Air. Procedure: Atomic absorption spectrophotometry. This method has a detection limit of 0.002 ug/ml and sensitivity of 0.04 ug/ml. The working range for a precision better than 3% RSD/CV is 0.1-2.0 ug/ml. Interferences: Spectral, ionization, chemical, physical interferences. /Potassium/

Method 3500-Potassium C. Inductively Coupled Plasma Method for the determination of potassium in water and wastewater. Trace amounts of potassium can be determined in either a direct-reading or internal-standard type of flame photometer at a wavelength of 766.5 nm. Magnesium begins to interfere when the magnesium-to-potassium ratio exceeds 100:1. Minimum detectable concentration: Potassium levels of approximately 0.1 mg/l can be determined. A synthetic sample containing 3.1 mg potassium/l was analyzed in 33 laboratories by the flame photometric method, with a relative standard deviation of 15.5% and a relative error of 2.3%. /Potassium/

For more Analytic Laboratory Methods (Complete) data for SODIUM POTASSIUM TARTRATE (9 total), please visit the HSDB record page.